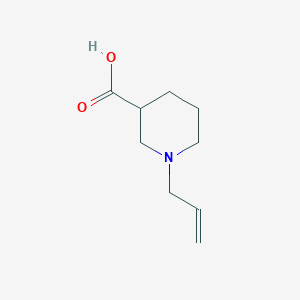

1-Allylpiperidine-3-carboxylic acid

Description

The exact mass of the compound this compound is 169.110278721 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h2,8H,1,3-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQZPBXJDOJFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251160 | |

| Record name | 1-(2-Propen-1-yl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939757-43-4 | |

| Record name | 1-(2-Propen-1-yl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939757-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Propen-1-yl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 1 Allylpiperidine 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can participate in numerous reactions, including esterification, amidation, reduction, and decarboxylation.

Esterification of 1-allylpiperidine-3-carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This is an equilibrium reaction, and to favor the formation of the ester, the alcohol is often used in excess, or the water produced is removed. masterorganicchemistry.comchemguide.co.uk Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Alternatively, more reactive derivatives of the carboxylic acid, such as acyl chlorides, can be used to react with alcohols, leading to a more vigorous reaction at room temperature. chemguide.co.uk Another method involves the reaction with acid anhydrides, which is typically slower than with acyl chlorides and may require heating. chemguide.co.uk

| Reactant | Reagent | Product | General Conditions |

|---|---|---|---|

| This compound | Alcohol (R'OH) | This compound ester | Acid catalyst (e.g., H₂SO₄), Heat |

The formation of an amide bond from this compound involves its reaction with an amine. This transformation is fundamental in peptide synthesis and often requires the use of coupling reagents to activate the carboxylic acid. nih.govresearchgate.net The activation of the carboxylic acid facilitates the nucleophilic attack by the amine. researchgate.net

A variety of coupling reagents can be employed, and modern methods focus on developing efficient, one-pot procedures that are environmentally friendly. nih.govrsc.orgescholarship.org These reactions are crucial in medicinal chemistry for the synthesis of a vast array of bioactive molecules. nih.gov

| Reactant | Reagent | Product | General Conditions |

|---|---|---|---|

| This compound | Amine (R'NH₂) | 1-Allylpiperidine-3-carboxamide | Coupling agent (e.g., DCC, HATU), Solvent |

The carboxylic acid group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). idc-online.comlibretexts.orgchemguide.co.ukchemistrysteps.com The reaction is typically carried out in a dry ether solvent, followed by an acidic workup. chemguide.co.ukchemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.orgchemistrysteps.com The reduction proceeds through an aldehyde intermediate, which is rapidly reduced further to the alcohol and cannot be isolated under these conditions. libretexts.orgchemguide.co.uk

Selective reduction to the corresponding aldehyde is a more challenging transformation. It can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). idc-online.comlibretexts.org

| Reactant | Reagent | Product | Key Feature |

|---|---|---|---|

| This compound | LiAlH₄, then H₃O⁺ | (1-Allylpiperidin-3-yl)methanol | Reduction to primary alcohol |

| 1-Allylpiperidine-3-carbonyl chloride | LiAlH(Ot-Bu)₃ | 1-Allylpiperidine-3-carbaldehyde | Partial reduction to aldehyde |

Decarboxylation, the removal of the carboxyl group as CO₂, is a reaction that can be facilitated by various methods. For many carboxylic acids, this process requires specific structural features or catalytic systems. Photoredox catalysis has emerged as a mild and effective method for the decarboxylation of carboxylic acids, allowing the generation of carbon-centered radicals that can participate in subsequent bond-forming reactions. researchgate.net Other methods may involve the use of metal catalysts or occur under specific electrolytic conditions. organic-chemistry.org The ease of decarboxylation is highly dependent on the stability of the resulting carbanion or radical intermediate.

Transformations Involving the Allyl Group

The allyl group's carbon-carbon double bond is a site of high electron density, making it susceptible to electrophilic attack.

The double bond in the allyl group of this compound can undergo various electrophilic addition reactions.

Halogenation : The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a dihalogenated derivative. This reaction typically proceeds through a cyclic halonium ion intermediate.

Hydroboration-Oxidation : This two-step process provides a method for the anti-Markovnikov hydration of the double bond. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org In the first step, a borane reagent (e.g., BH₃·THF) adds to the double bond, with the boron atom attaching to the less substituted carbon. wikipedia.orglibretexts.org In the second step, oxidation with hydrogen peroxide (H₂O₂) in the presence of a base replaces the boron-carbon bond with a hydroxyl group, yielding a primary alcohol. wikipedia.orgmasterorganicchemistry.com This reaction is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups. wikipedia.org

| Reaction | Reagents | Product Feature | Regioselectivity |

|---|---|---|---|

| Halogenation | Br₂ or Cl₂ | Addition of two halogen atoms | N/A |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Addition of H and OH | Anti-Markovnikov |

Cycloaddition Reactions (e.g., Ring-Closing Metathesis for Bicyclic Systems)

The allyl group in this compound serves as a reactive π-system, enabling its participation in various cycloaddition reactions to form complex cyclic and bicyclic structures.

1,3-Dipolar Cycloadditions: The carbon-carbon double bond of the allyl group can act as a dipolarophile in [3+2] cycloaddition reactions. wikipedia.org When reacted with a 1,3-dipole such as a nitrone or a nitrile oxide, a five-membered heterocyclic ring is formed. ijrpc.commdpi.com For instance, the reaction with a nitrone would yield a substituted isoxazolidine ring attached to the piperidine (B6355638) nitrogen via a methylene bridge. The regioselectivity of such reactions can often be controlled, leading to specific isomers. researchgate.net This powerful reaction allows for the synthesis of complex, multi-ring systems from relatively simple precursors. mdpi.com

Ring-Closing Metathesis (RCM): While this compound itself is not a direct substrate for RCM, it can be easily converted into a suitable precursor. RCM is an intramolecular reaction of a diene, catalyzed by transition metal complexes (typically containing ruthenium), to form a cyclic alkene and a volatile byproduct like ethylene. harvard.edu To form a bicyclic system from the target molecule, a second alkenyl group must be introduced. This can be achieved, for example, by esterifying the carboxylic acid at the 3-position with an allyl or butenyl alcohol. The resulting diene could then undergo RCM to form a fused lactone, creating a bicyclic system containing the piperidine ring. The size of the newly formed ring (5-, 6-, or 7-membered) can be controlled by the length of the alkenyl chain on the ester. rsc.org This strategy is a robust method for synthesizing unsaturated nitrogen heterocycles. nih.gov

| Reaction Type | Reactant/Modification | Catalyst/Conditions | Resulting Structure |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrone (R-CH=N+(R')-O-) | Thermal or Catalytic | Isoxazolidine-fused system |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (R-C≡N+-O-) | Thermal | Isoxazoline-fused system |

| Ring-Closing Metathesis | Esterification with allyl alcohol to form a diene | Grubbs or Hoveyda-Grubbs Catalyst (Ru-based) | Unsaturated bicyclic lactone |

Oxidative Cleavage of the Alkene

The double bond of the allyl group is susceptible to cleavage by strong oxidizing agents. This reaction breaks the carbon-carbon double bond and replaces it with carbon-oxygen bonds, providing a method to transform the allyl group into smaller, oxygenated functional groups. chemistrysteps.com

Common reagents for this transformation include ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlumenlearning.com

Ozonolysis: Treatment with ozone followed by an oxidative workup (e.g., with hydrogen peroxide) will cleave the double bond. The -CH=CH₂ portion of the allyl group would be converted into a carboxylic acid, while the CH₂ group attached to the nitrogen would likely be oxidized to a carboxylic acid as well, potentially leading to an N-(carboxymethyl)piperidine-3-carboxylic acid derivative.

Potassium Permanganate: Using hot, concentrated KMnO₄ also results in the cleavage of the double bond to yield carboxylic acids. libretexts.org

This transformation is a powerful tool for modifying the N-substituent of the piperidine ring, converting the hydrophobic allyl group into a highly polar, functionalized side chain. The oxidative cleavage of N-protected allylamines is a known strategy for producing α-amino ketones or related structures. researchgate.net

Isomerization Reactions of the Allyl Group

The allyl group (N-CH₂-CH=CH₂) can undergo isomerization to the thermodynamically more stable N-propenyl group (N-CH=CH-CH₃). This transformation is typically catalyzed by transition metal complexes, including those of ruthenium, rhodium, palladium, iridium, and cobalt. nih.govchemrxiv.orgacs.org The resulting enamine functionality is a versatile synthetic intermediate. researchgate.netnih.gov

The stereoselectivity of the isomerization can often be controlled to favor either the (E) or (Z) isomer of the propenyl group, depending on the catalyst and reaction conditions employed. nih.gov This reaction provides a strategic method to alter the electronic properties and reactivity of the substituent on the piperidine nitrogen. For instance, the resulting enamine is susceptible to hydrolysis to form propionaldehyde and the secondary piperidine-3-carboxylic acid, effectively serving as a de-allylation method under specific conditions. This isomerization-hydrolysis sequence offers an alternative to other N-deallylation techniques. The isomerization can also be part of a tandem reaction sequence, for example, an isomerization followed by a ring-closing metathesis. organic-chemistry.org

| Catalyst Type | Metal Center | Typical Outcome |

|---|---|---|

| Pincer Complex | Cobalt (Co) | Highly selective isomerization to enamines. chemrxiv.org |

| BINAP Complexes | Rhodium (Rh) | Asymmetric isomerization of allylamines. acs.org |

| Hydride Complexes | Ruthenium (Ru) | Isomerization-RCM tandem reactions. organic-chemistry.org |

| Phosphine Complexes | Palladium (Pd) | Isomerization-coupling reactions. mdpi.com |

Reactivity of the Piperidine Nitrogen and Ring System

Protonation and Salt Formation

As an amino acid, this compound possesses both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. The piperidine nitrogen has a lone pair of electrons and readily acts as a Brønsted-Lowry base, accepting a proton from an acid to form a quaternary piperidinium salt.

In the presence of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the nitrogen atom is protonated to form the corresponding ammonium (B1175870) salt, for example, 1-allyl-3-carboxypiperidin-1-ium chloride. This reaction significantly increases the water solubility of the compound. Due to the presence of both acidic and basic centers, the molecule can exist as a zwitterion (a neutral molecule with both positive and negative charges) under physiological pH conditions, with the carboxylic acid group deprotonated (-COO⁻) and the piperidine nitrogen protonated (-N⁺H-).

N-Deallylation Reactions

The removal of the allyl group from the piperidine nitrogen, known as N-deallylation, is a key transformation for synthesizing secondary piperidines or for installing a different N-substituent. A common and efficient method for this process involves the use of a palladium catalyst. acs.orgthieme-connect.com

The reaction is typically carried out using a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of an "allyl scavenger," which is a nucleophile that traps the allyl group. nih.gov Various scavengers can be employed, including secondary amines like piperidine or pyrrolidine, or other nucleophiles. google.com This catalytic method is generally mild and selective, leaving other functional groups in the molecule, such as the carboxylic acid, intact. This reaction is a valuable tool in synthetic chemistry for deprotection strategies. nih.govnih.gov

Ring-Opening and Rearrangement Reactions

The piperidine ring is generally a stable saturated heterocycle. However, under specific conditions, it can undergo ring-opening or rearrangement reactions.

Ring-Opening: Ring-opening of simple N-alkyl piperidines is not common but can be induced under harsh conditions or through specific activation. For example, quaternization of the nitrogen to form a piperidinium salt can make the ring more susceptible to nucleophilic attack, though this is more typical for strained rings like aziridines. nih.gov Ring cleavage of related N-arylpyridinium salts by nucleophiles has been shown to yield 5-aminopenta-2,4-dienal derivatives. nih.gov

Rearrangement Reactions: Rearrangement reactions can be used to alter the substitution pattern of the piperidine ring or to expand the ring itself. For instance, radical-mediated rearrangements have been applied to generate substituted piperidines from other heterocyclic systems. acs.org Certain substituted piperidines can also be synthesized via rearrangement of other ring systems, such as pyrrolidines, under specific conditions. youtube.com While a direct rearrangement of the this compound skeleton is not a commonly cited reaction, the functional groups present offer handles for more complex, multi-step synthetic sequences that could involve skeletal rearrangements. researchgate.netyoutube.comtandfonline.com

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step from three or more starting materials. beilstein-journals.org A significant area of application for MCRs is the synthesis of spirooxindoles, a class of compounds with a wide range of biological activities. nih.govulusofona.pt These reactions often utilize the in-situ generation of azomethine ylides from the condensation of isatin derivatives with α-amino acids. beilstein-journals.org

While direct experimental data on the participation of this compound in multi-component reactions is not extensively documented in publicly available research, its structural similarity to other cyclic amino acids, such as proline and pipecolinic acid, allows for well-grounded predictions of its reactivity in such transformations. rsc.orgrsc.org The presence of a secondary amine and a carboxylic acid moiety within the piperidine ring structure suggests its potential to serve as a key building block in the synthesis of complex heterocyclic systems.

A prominent example of a multi-component reaction where this compound could be employed is the 1,3-dipolar cycloaddition reaction for the synthesis of piperidine-fused spirooxindoles. rsc.org In this reaction, this compound would react with an isatin derivative to form an azomethine ylide intermediate through a decarboxylative condensation process. This highly reactive 1,3-dipole can then undergo a cycloaddition with a suitable dipolarophile, such as an electron-deficient alkene, to yield a complex spiro-heterocyclic product. acs.org

The general scheme for this proposed three-component reaction is as follows:

Formation of the Azomethine Ylide: this compound condenses with an isatin derivative. The subsequent decarboxylation generates a transient azomethine ylide.

1,3-Dipolar Cycloaddition: The generated azomethine ylide reacts with a dipolarophile (e.g., a chalcone or a maleimide derivative) in a [3+2] cycloaddition manner. rsc.org

Formation of the Spiro-Piperidine-Oxindole: This cycloaddition results in the formation of a new five-membered pyrrolidine ring, creating a spiro-center at the C3 position of the oxindole ring and fusing the piperidine ring to the newly formed pyrrolidine ring.

This approach offers a convergent and atom-economical route to novel and complex piperidine-fused spirooxindole scaffolds. The allyl group on the piperidine nitrogen remains as a functional handle for potential further diversification of the final product.

The following table summarizes the key components and conditions for a typical multi-component reaction involving a cyclic amino acid for the synthesis of spirooxindoles, which can be extrapolated to this compound.

| Reactant 1 | Reactant 2 | Reactant 3 (Dipolarophile) | Solvent | Temperature | Product |

| Isatin Derivatives | Cyclic Amino Acids (e.g., L-proline, pipecolinic acid) | Chalcones, Maleimides, Acrylates | Methanol or Ethanol | Reflux | Spiro[pyrrolidine-3,3'-oxindoles] or Spiro[piperidine-3,3'-oxindoles] |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 1-Allylpiperidine-3-carboxylic acid. It provides the accurate mass of the molecular ion, allowing for the determination of its elemental composition with high precision. Techniques such as Electrospray Ionization (ESI) are typically employed for the analysis of polar compounds like this. escholarship.org

In positive-ion mode ESI-HRMS, the compound is expected to be detected as the protonated molecule [M+H]⁺. The high accuracy of the mass measurement (typically within 5 ppm) helps to confirm the molecular formula, C9H15NO2. escholarship.org

Tandem mass spectrometry (MS/MS) experiments are crucial for confirming the connectivity of the molecule. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would produce a series of characteristic fragment ions. The fragmentation pattern is dictated by the structure, with cleavages occurring at the weakest bonds. Expected fragmentation pathways for this compound include the loss of the carboxylic acid group, cleavage of the allyl group, and ring-opening fragmentation of the piperidine (B6355638) core. Piperidine-based chemical tags can be used to increase signal and result in multiply charged ions that provide structurally informative fragmentation patterns. acs.org The use of piperidide derivatives has been shown to be more suitable than methyl esters for structural analysis due to specific fragmentation induced by radical cleavage. nih.gov

Table 1: Predicted HRMS Data for this compound

| Predicted m/z | Ion Formula | Description of Loss/Fragment |

|---|---|---|

| 170.1176 | [C9H16NO2]+ | Protonated Molecular Ion [M+H]+ |

| 124.1070 | [C8H14N]+ | Loss of formic acid (HCOOH) |

| 129.0790 | [C6H11NO2]+ | Loss of allyl radical (•C3H5) |

| 84.0808 | [C5H10N]+ | Piperidine ring fragment after loss of allyl and carboxyl groups |

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure and stereochemistry of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the allyl group (the vinyl protons and the methylene protons attached to the nitrogen), the protons on the piperidine ring, and the acidic proton of the carboxylic acid. The acidic proton typically appears as a broad singlet at a downfield chemical shift (10-12 ppm). libretexts.org Protons on the carbons alpha to the carboxylic acid are expected in the 2-3 ppm range. libretexts.org The protons on the piperidine ring would show complex splitting patterns due to geminal and vicinal couplings.

The ¹³C NMR spectrum would show nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbons of the allyl group and the piperidine ring would appear in the aliphatic and olefinic regions of the spectrum, respectively. The chemical shifts are sensitive to the conformation of the piperidine ring. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| COOH | 10.0 - 12.0 (broad s) | 170 - 180 |

| Allyl CH=CH2 | 5.7 - 6.0 (m) | 130 - 135 |

| Allyl CH=CH2 | 5.1 - 5.3 (m) | 115 - 120 |

| N-CH2-Allyl | 3.0 - 3.5 (d) | 55 - 60 |

| Piperidine CH-COOH | 2.5 - 3.0 (m) | 40 - 45 |

| Piperidine CH2 (adjacent to N) | 2.8 - 3.2 (m) | 50 - 55 |

| Piperidine CH2 | 1.5 - 2.2 (m) | 20 - 35 |

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the piperidine ring and within the allyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations). This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This is particularly important for determining the stereochemistry of the piperidine ring. For a chair conformation, NOESY correlations can distinguish between axial and equatorial protons and determine the relative orientation of the substituents. researchgate.net

The piperidine ring is conformationally flexible and typically exists in a dynamic equilibrium between two chair conformers. Variable Temperature (VT) NMR studies are employed to investigate these conformational dynamics. researchgate.netrsc.org By recording NMR spectra at different temperatures, it is possible to slow down the rate of ring inversion. At low temperatures (the coalescence temperature), the signals for the axial and equatorial protons may broaden and then resolve into separate signals for each conformer. rsc.org Analysis of this data can provide thermodynamic parameters for the chair-chair interconversion, such as the activation energy barrier (ΔG‡), and determine the relative populations of the conformers. rsc.orgwesternsydney.edu.au

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. mdpi.com For this compound, the spectra would be dominated by vibrations of the carboxylic acid, the piperidine ring, and the allyl group.

The FTIR spectrum of the parent compound, piperidine-3-carboxylic acid, shows that it exists in a zwitterionic form, characterized by absorption bands of the carboxylate (COO⁻) group. researchgate.net A broad and intense absorption in the 3400–2000 cm⁻¹ region is typical of medium-to-strong N-H···O and O-H···O hydrogen bonds. researchgate.net For the N-allylated derivative, key vibrational modes would include:

O-H stretch: A very broad band from ~2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid.

C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carbonyl group.

C-N stretch: Typically found in the 1250-1020 cm⁻¹ region. nih.gov

Allyl C=C stretch: A band around 1640-1650 cm⁻¹.

Allyl =C-H stretch: A band just above 3000 cm⁻¹ (~3010-3095 cm⁻¹).

Raman spectroscopy is complementary to FTIR. The C=C stretching vibration of the allyl group is expected to give a strong signal in the Raman spectrum. sapub.org

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong (IR) |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong (IR) |

| Allyl Group | =C-H stretch | 3010-3095 | Medium (IR, Raman) |

| Allyl Group | C=C stretch | 1640-1650 | Medium (IR), Strong (Raman) |

| Piperidine | C-H stretch | 2850-2960 | Strong (IR, Raman) |

| Tertiary Amine | C-N stretch | 1250-1020 | Medium-Weak (IR) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. If a suitable single crystal of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsion angles. It would unambiguously confirm the chair conformation of the piperidine ring and the equatorial or axial preference of the carboxylic acid and allyl groups in the crystal lattice. researchgate.net Furthermore, X-ray crystallography reveals the packing of molecules in the crystal and identifies intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which often dictates the supramolecular structure. researchgate.net

Chiral Chromatography and Enantiomeric Purity Assessment (HPLC, GC-MS with chiral columns)

Since this compound possesses a stereocenter at the C3 position of the piperidine ring, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. gcms.cz

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose. nih.govnih.gov The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective. For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent may be necessary to enhance detection. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column, often based on cyclodextrin derivatives, can also be used. gcms.cz This method requires the analyte to be volatile, which may necessitate derivatization of the carboxylic acid group (e.g., to its methyl ester) prior to analysis. The mass spectrometer serves as a highly selective detector.

The development of a robust chiral separation method involves optimizing the mobile phase (for HPLC) or temperature program (for GC), the choice of the chiral column, and the flow rate to achieve baseline resolution of the two enantiomeric peaks. nih.gov The enantiomeric purity is then calculated from the relative peak areas of the two enantiomers.

Computational and Theoretical Investigations of 1 Allylpiperidine 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. northwestern.edu These calculations solve the Schrödinger equation for a given molecular system, providing its electronic wavefunction. northwestern.edu From this, properties like the distribution of electrons and the energies of molecular orbitals can be derived, which are essential for predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, often acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, can act as an electron acceptor (electrophile). youtube.commnstate.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A smaller gap suggests the molecule is more polarizable and reactive.

For 1-Allylpiperidine-3-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the piperidine (B6355638) ring and the π-system of the allyl group. The LUMO is anticipated to be centered on the electron-withdrawing carboxylic acid group, specifically the π* antibonding orbital of the carbonyl. This distribution dictates the molecule's reactivity, suggesting that the allyl group and nitrogen are primary sites for electrophilic attack, while the carboxylic acid is susceptible to nucleophilic interaction.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -0.92 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 5.93 | Energy difference between HOMO and LUMO. |

Note: The data in this table is representative and derived from typical values for similar functional groups, illustrating the expected electronic properties.

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule, allowing for the identification of electron-rich and electron-poor regions. libretexts.org These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wuxiapptec.com Color-coding is used to represent potential values: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-deficient), and green represents neutral or near-zero potential. youtube.com

In the case of this compound, an ESP map would reveal a high negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group, attributable to their high electronegativity and lone pairs of electrons. A region of high positive potential (blue) would be found on the acidic proton of the carboxylic acid group, highlighting its susceptibility to deprotonation. wuxiapptec.compearson.com The nitrogen atom of the piperidine ring would also exhibit a region of negative potential, though likely less intense than that of the carboxylic oxygens. This detailed view of the electronic landscape is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

| Atom/Group | Mulliken Charge (a.u.) | Interpretation |

| Carboxylic Oxygen (C=O) | -0.55 | Significant negative charge, nucleophilic site. |

| Carboxylic Oxygen (O-H) | -0.60 | Significant negative charge, hydrogen bond acceptor. |

| Carboxylic Hydrogen (O-H) | +0.45 | Significant positive charge, acidic proton. |

| Piperidine Nitrogen | -0.38 | Negative charge, nucleophilic and basic site. |

| Allyl Group (average) | -0.15 | Slightly electron-rich due to the π-bond. |

Note: The data in this table represents hypothetical Mulliken charges calculated for illustrative purposes, consistent with the principles of electronegativity and inductive effects.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds, and their associated energies. libretexts.org This analysis is critical for understanding a molecule's three-dimensional shape, stability, and biological activity, as different conformers can have vastly different properties. The goal is to identify the lowest energy conformations (energy minima), which are the most populated and thus most representative of the molecule's structure. libretexts.org

The piperidine ring in this compound is not planar and adopts puckered conformations to relieve angle and torsional strain. The most stable conformation for a piperidine ring is typically a chair form. In this conformation, substituents can occupy either axial (perpendicular to the ring's approximate plane) or equatorial (in the approximate plane of the ring) positions.

For this compound, two main chair conformers are possible, differing in the orientation of the allyl and carboxylic acid groups. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with axial hydrogens. Therefore, the most stable conformer is expected to be the one where both the allyl group at position 1 and the carboxylic acid group at position 3 occupy equatorial positions. The interconversion between chair forms, known as ring inversion, would lead to a higher energy conformer where both groups are in axial positions. The Cremer-Pople puckering coordinates provide a quantitative framework for describing these ring conformations. nih.govnih.gov

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Stability |

| 1 | Allyl (Eq), Carboxylic Acid (Eq) | 0.00 | Most Stable |

| 2 | Allyl (Eq), Carboxylic Acid (Ax) | +1.8 | Less Stable |

| 3 | Allyl (Ax), Carboxylic Acid (Eq) | +2.5 | Less Stable |

| 4 | Allyl (Ax), Carboxylic Acid (Ax) | +5.0 | Least Stable |

Note: This table presents plausible, hypothetical energy values for the conformers of this compound based on established principles of conformational analysis in substituted cyclohexanes and piperidines.

The rotation of the allyl group around the N1-C(allyl) bond would be influenced by steric interactions with the piperidine ring. Similarly, the rotation of the carboxylic acid group around the C3-C(carboxyl) bond determines the orientation of the carbonyl and hydroxyl groups relative to the ring. Quantum mechanical calculations, such as a potential energy surface (PES) scan, can be performed to determine the energy profile of these rotations. Studies on similar molecules, like acetic acid, show that the energy difference between the most stable (syn) and least stable (anti) conformations of a carboxylic acid group can be several kcal/mol. nih.gov

| Rotational Group | Bond | Estimated Rotational Barrier (kcal/mol) |

| Allyl Group | N1 - C(allyl) | 3 - 5 |

| Carboxylic Acid Group | C3 - C(carboxyl) | 5 - 7 |

Note: The data in this table is an estimation based on typical rotational barriers for similar functional groups attached to cyclic systems.

Reaction Mechanism Studies for Synthesis and Transformation Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. wikipedia.org By modeling the pathway from reactants to products, researchers can calculate activation energies, which are crucial for understanding reaction rates and feasibility.

For this compound, a potential transformation pathway of interest could be an intramolecular cyclization, such as an amino- or carboxy-cyclization onto the allyl double bond. A theoretical study of such a reaction would involve:

Locating Reactant and Product Structures: Optimizing the geometries of the starting material (an open-chain conformer) and the potential cyclized product to find their minimum energy structures.

Identifying the Transition State (TS): Searching for the first-order saddle point on the potential energy surface that connects the reactant and product. The structure of the TS provides insight into the geometry of the molecule at the peak of the reaction barrier.

Calculating Activation Energy: The energy difference between the transition state and the reactant (ΔE‡) is the activation energy barrier. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the reaction pathway from the transition state down to the reactant and product, confirming that the identified TS correctly connects the desired species.

Such studies could elucidate whether a given transformation is likely to occur and under what conditions, guiding synthetic efforts and providing a fundamental understanding of the molecule's intrinsic reactivity.

Spectroscopic Parameter Prediction and Validation

Currently, there is a notable absence of publicly available, peer-reviewed research specifically detailing the prediction and experimental validation of spectroscopic parameters for this compound. While general principles of computational chemistry allow for the theoretical prediction of spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman for any given molecule, specific studies applying these methods to this compound have not been identified in a comprehensive search of scientific literature.

Theoretical spectroscopic predictions are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). These methods would involve optimizing the molecular geometry of this compound and then calculating its vibrational frequencies (for IR and Raman spectra) and magnetic shielding constants (for NMR spectra). The predicted data would then ideally be compared with experimentally obtained spectra to validate the computational model and provide a more detailed understanding of the compound's structural and electronic properties.

Without dedicated studies, any presentation of predicted spectroscopic data would be purely hypothetical. The table below illustrates the type of data that would be generated from such a computational study, but it is important to emphasize that these are not based on actual published research for this specific compound.

Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value Range | Spectroscopic Method |

|---|---|---|

| ¹H NMR Chemical Shift (δ) | 1.5 - 6.0 ppm | NMR |

| ¹³C NMR Chemical Shift (δ) | 20 - 180 ppm | NMR |

| C=O Stretch Vibrational Frequency | 1700 - 1750 cm⁻¹ | IR/Raman |

| O-H Stretch Vibrational Frequency | 2500 - 3300 cm⁻¹ (broad) | IR/Raman |

Molecular Docking Studies (focused on chemical interactions, excluding biological activity or drug targets)

Similar to the state of spectroscopic prediction, specific molecular docking studies focusing on the detailed chemical interactions of this compound are not available in the current body of scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The focus of such studies, in a purely chemical context, would be on the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

A theoretical molecular docking study of this compound would involve defining a binding site on a larger host molecule and then computationally placing the acid within it. The results would be analyzed to determine the most stable binding pose and the specific atomic interactions responsible for this stability. For instance, the carboxylic acid group would be a prime candidate for forming strong hydrogen bonds, with the oxygen atoms acting as hydrogen bond acceptors and the hydroxyl hydrogen acting as a donor. The piperidine ring and the allyl group would likely engage in weaker van der Waals interactions.

While general discussions on the docking of piperidine-containing molecules exist, they are typically in the context of drug discovery and biological targets, which are explicitly excluded from the scope of this article. evitachem.com The table below provides a hypothetical summary of the types of chemical interactions that a molecular docking study of this compound might reveal. This is for illustrative purposes only, as no specific studies have been published.

Hypothetical Chemical Interaction Profile from Molecular Docking

| Interacting Group of this compound | Type of Chemical Interaction | Potential Interacting Partner |

|---|---|---|

| Carboxylic Acid (OH group) | Hydrogen Bond Donor | Electron-rich atom (e.g., Oxygen, Nitrogen) |

| Carboxylic Acid (C=O group) | Hydrogen Bond Acceptor | Hydrogen atom from an OH or NH group |

| Piperidine Nitrogen | Hydrogen Bond Acceptor | Hydrogen atom from an OH or NH group |

| Allyl Group (C=C) | π-π Stacking / Hydrophobic | Aromatic ring / Alkyl chain |

Applications and Derivatization Strategies Non Clinical

1-Allylpiperidine-3-carboxylic acid as a Building Block in Organic Synthesis

The unique combination of a saturated heterocycle with reactive functional handles allows this compound to serve as a powerful intermediate for the synthesis of diverse and complex molecules.

The piperidine (B6355638) ring is a fundamental structural motif found in a vast number of natural alkaloids and synthetic compounds. nih.gov As a derivative of piperidine, this compound is an excellent starting material for constructing more elaborate heterocyclic systems. The inherent reactivity of its functional groups can be harnessed to build fused, spirocyclic, and bridged ring systems.

For instance, the piperidine framework itself is a known precursor to various heterocycles, including pyrimidinones (B12756618) and benzomorphans. nih.gov The presence of the allyl group offers a particularly powerful tool for intramolecular cyclization reactions. One of the most notable strategies is Ring-Closing Metathesis (RCM), a Nobel prize-winning reaction that has revolutionized the synthesis of cyclic compounds. The allyl group can be paired with another olefin within the molecule or a separately introduced diene to forge new carbon-carbon bonds, leading to the formation of medium-sized rings like azepanone (seven-membered) and azocanone (eight-membered) analogues. nih.gov This method provides an efficient route to diverse and useful heterocycles that would otherwise be challenging to synthesize. nih.gov

In medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful drug molecules due to their ability to interact with multiple biological targets. nih.gov The piperidine ring is considered one such privileged structure, making its derivatives highly sought after for the construction of compound libraries. nih.govnih.gov

This compound serves as an excellent chemical intermediate for building such scaffolds. Its utility is threefold:

The Piperidine Core: It provides a three-dimensional, non-planar core, a desirable feature in modern drug discovery that seeks to move away from flat, aromatic structures. Incorporating saturated C(sp³)-rich scaffolds can lead to improved physicochemical properties. nih.gov

The Carboxylic Acid Handle: This group is exceptionally useful for diversification. Carboxylic acids are widely used in the synthesis of compound libraries, primarily through the robust and predictable formation of amide bonds. enamine.net This allows for the coupling of a vast array of amines, introducing diverse substituents and functionalities.

The Allyl Group: This functional group provides an additional vector for modification, allowing for C(sp³)–H cross-coupling reactions that further enhance the three-dimensionality of the resulting molecules. nih.gov

The strategic combination of these features in a single molecule allows chemists to build complex and diverse molecular libraries around a central, drug-like piperidine core, making it a valuable intermediate in the discovery of new chemical entities.

While specific examples of this compound being used as a ligand in catalysis are not prominent in the literature, its structural features suggest significant potential in this area. Effective ligands for metal-catalyzed reactions often possess specific heteroatoms capable of coordinating to a metal center.

This compound contains multiple potential coordination sites:

The nitrogen atom of the piperidine ring.

The oxygen atoms of the carboxylic acid group (or its deprotonated carboxylate form).

Aromatic polycarboxylic acids, particularly those containing nitrogen heterocycles like phenyl-pyridine cores, are extensively used as building blocks for designing coordination polymers and metal-organic frameworks (MOFs). mdpi.com These ligands can conform to the coordination environment of various metal nodes. mdpi.com By analogy, the aliphatic nitrogen of the piperidine ring combined with the carboxylate group in this compound could act as an N,O-bidentate ligand, capable of forming stable chelate complexes with a range of transition metals. The allyl group could also play a role, either by influencing the steric and electronic properties of the resulting metal complex or by participating directly in certain catalytic cycles. The functionalization of versatile handles like carboxylic acids is an emerging area in metallaphotoredox catalysis, further highlighting the potential utility of such structures. nih.govprinceton.edu

Synthesis of Analogs and Derivatives of this compound

The modification of the existing functional groups in this compound is a straightforward strategy to generate a library of related compounds, each with potentially unique properties and applications.

The carboxylic acid is arguably the most versatile functional group for derivatization. enamine.net It serves as a gateway to several other key functional groups through well-established synthetic transformations. libretexts.orgkocw.or.kr

Amides: Amide bond formation is one of the most common reactions in medicinal chemistry. The carboxylic acid can be coupled with a primary or secondary amine using a standard coupling agent (like DCC or HATU) or by first converting the acid to a more reactive acyl chloride (using, for example, thionyl chloride, SOCl₂). units.ityoutube.com

Esters: Esters can be formed through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. kocw.or.kr Alternatively, reaction of the corresponding acyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine, also yields the ester. units.it

Nitriles: While less common as a direct modification, carboxylic acids can be converted to nitriles, typically via the primary amide. The amide can be dehydrated using a reagent like thionyl chloride or phosphorus pentoxide to yield the nitrile. msu.edu

These transformations allow the physical and chemical properties of the parent molecule to be fine-tuned.

| Derivative | General Transformation | Typical Reagents |

| Amide | Coupling with an amine | R-NH₂, Coupling Agent (e.g., HATU, DCC) |

| Acyl Chloride | Activation of carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride |

| Ester | Reaction with an alcohol | R-OH, Acid catalyst (Fischer Esterification) |

| Nitrile | Dehydration of primary amide | Thionyl chloride (SOCl₂), P₂O₅ |

This table provides a general overview of common derivatization reactions.

The allyl group (–CH₂–CH=CH₂) is a versatile handle for a wide range of chemical modifications, providing another avenue for creating structural diversity.

Saturation: The double bond of the allyl group can be easily reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). This converts the allyl group into a propyl group (–CH₂–CH₂–CH₃), providing an analog with different steric and electronic properties.

Functionalization: The double bond is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups. Examples include:

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) converts the alkene into a diol (a compound with two hydroxyl groups).

Epoxidation: Reaction with a peroxy acid, such as m-CPBA, forms an epoxide ring.

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond yields a dihalide.

Cyclization: As mentioned previously, the allyl group is an ideal participant in ring-closing metathesis (RCM) reactions. nih.gov By introducing another double bond elsewhere in the molecule, RCM can be used to form new heterocyclic rings, effectively stitching different parts of the molecule together. This powerful strategy allows for the rapid construction of complex, polycyclic systems from a relatively simple starting material.

| Modification | Reaction Type | Outcome |

| Saturation | Catalytic Hydrogenation | Converts allyl to propyl group |

| Dihydroxylation | Oxidation | Adds two hydroxyl (-OH) groups |

| Epoxidation | Oxidation | Forms an epoxide ring |

| Cyclization | Ring-Closing Metathesis (RCM) | Forms a new ring within the molecule |

This table summarizes key modifications possible at the allyl group.

Development of Probes and Tags Incorporating the Piperidine Core

The development of molecular probes and tags is crucial for visualizing and studying biological processes and for the identification and purification of target molecules. The piperidine scaffold can be incorporated into such tools. Specifically, derivatives of this compound could be developed into radiolabeled probes for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov

The general strategy involves modifying the core molecule to include a chelating agent that can securely bind a radionuclide. The resulting radiopharmaceutical is designed to target a specific area or process in the body, where the decay of the radionuclide emits radiation (e.g., gamma rays for SPECT) that can be detected externally. nih.gov Natural product scaffolds are often used as the basis for these probes due to their inherent biological recognition properties. nih.gov

For a compound like this compound, derivatization of the carboxylic acid or the allyl group could be used to attach a suitable chelator. This modified molecule could then be complexed with a diagnostic radionuclide. The choice of radionuclide is critical and depends on the desired imaging modality. For SPECT imaging, technetium-99m (99mTc) is a commonly used gamma-emitting radioisotope due to its favorable decay properties. nih.gov Other radionuclides are used for Positron Emission Tomography (PET) or therapeutic applications. nih.gov

| Radionuclide | Half-life (T1/2) | Emission Type | Primary Use in Medicine |

| Technetium-99m (99mTc) | 6.01 hours | Gamma (γ) | Diagnostic SPECT Imaging nih.gov |

| Fluorine-18 (18F) | 109.8 minutes | Positron (β+) | Diagnostic PET Imaging nih.gov |

| Gallium-68 (68Ga) | 67.7 minutes | Positron (β+) | Diagnostic PET Imaging nih.gov |

| Copper-64 (64Cu) | 12.7 hours | β+, β-, γ | Diagnostic PET Imaging & Radiotherapy nih.gov |

| Iodine-125 (125I) | 59.4 days | Gamma (γ) | Diagnostic Assays & Brachytherapy nih.gov |

While specific probes based on this compound are not prominently featured in current literature, the principles of probe design are well-established, providing a clear path for its potential use in this field.

Material Science Applications (e.g., polymerizable monomer, component in functional materials)

In material science, there is a growing interest in "smart polymers" that respond to external stimuli like changes in pH or temperature. researchcommons.org Piperidine-containing molecules can serve as monomers for the synthesis of such functional materials. The allyl group on this compound makes it a prime candidate for polymerization reactions.

Research has demonstrated the successful radical polymerization of piperidine-containing methacrylate (B99206) monomers. For example, 1-chlorine-3-piperidine-2-propylmethacrylate (XPPMA) has been synthesized and polymerized in the presence of an initiator. researchcommons.org The study investigated how factors such as the nature of the solvent, temperature, and monomer concentration influence the polymerization process and the yield of the resulting polymer. researchcommons.org

The polymerization of XPPMA was studied in different solvents and across a temperature range of 50–80°C. researchcommons.org The findings indicate that the reaction kinetics and the final polymer properties are tunable. For instance, the viscosity of the polymers, an indicator of molecular weight, was found to be dependent on the polymerization temperature. researchcommons.org This work provides a direct precedent for how the this compound monomer could be polymerized, likely through its allyl group, to create novel functional polymers. The presence of both the tertiary amine and the carboxylic acid group suggests that the resulting polymer could exhibit dual pH-responsive behavior.

| Parameter Studied | Observation/Finding | Significance | Source |

| Monomer (XPPMA) Concentration | The effect on polymerization rate and polymer yield was investigated. | Determines the efficiency and kinetics of the polymer formation. | researchcommons.org |

| Solvent Nature | The polymerization process was studied in different organic solvents. | The choice of solvent can influence reaction rates and polymer solubility. | researchcommons.org |

| Temperature | The process was studied in a temperature range of 50–80°C. | Affects the rate of polymerization and the final properties (e.g., viscosity) of the polymer. researchcommons.org | researchcommons.org |

| Polymer Viscosity | Characteristic viscosity values were found to decrease with increasing temperature. | Indicates that lower temperatures yield polymers with higher average molecular weights. | researchcommons.org |

The ability to create polymers from piperidine-based monomers opens up possibilities for new materials with applications in fields such as drug delivery, sensors, and functional coatings.

An ongoing area of chemical research involves the continued exploration of piperidine derivatives, owing to their prevalence in natural products and their utility as synthetic building blocks. rsc.orgnih.gov this compound represents a specific scaffold within this class, featuring key functional groups that offer potential for a variety of chemical transformations. Future research into this and related compounds is poised to focus on several key areas, from enhancing synthetic efficiency to exploring novel applications in diverse scientific fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Allylpiperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of piperidine-carboxylic acid derivatives often involves regioselective allylation or enzymatic hydroxylation. For example, Fe(II)/α-ketoglutarate-dependent dioxygenases can stereoselectively hydroxylate precursor compounds under mild conditions (20–25°C, pH 7–8), achieving high optical purity . Alternatively, allylation of piperidine-3-carboxylic acid may employ Mitsunobu reactions or palladium-catalyzed coupling to introduce the allyl group. Solvent choice (e.g., THF or DMF) and temperature (0°C to reflux) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound with >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the allyl group's position and piperidine ring conformation. For instance, coupling constants in ¹H NMR can distinguish axial vs. equatorial substituents . Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and allyl (C=C stretch ~1640 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity, while X-ray crystallography resolves stereochemical ambiguities .

Q. How can researchers design preliminary biological assays to screen this compound for bioactivity?

- Methodological Answer : Initial screening should focus on target-agnostic assays, such as cytotoxicity (MTT assay) or antimicrobial disk diffusion. For receptor-targeted studies, molecular docking using software like AutoDock Vina can predict interactions with proteins (e.g., kinases or GPCRs) based on structural analogs . Dose-response curves (0.1–100 µM) in cell-based assays (e.g., HEK293 or HeLa cells) quantify IC₅₀ values. Include positive controls (e.g., known inhibitors) and validate results with orthogonal methods (e.g., Western blotting for protein expression changes) .

Advanced Research Questions

Q. How can regioselectivity challenges during allylation of piperidine-3-carboxylic acid derivatives be systematically addressed?

- Methodological Answer : Regioselectivity issues often arise due to competing nucleophilic sites on the piperidine ring. To mitigate this:

- Use protecting groups (e.g., Boc or Fmoc) on the carboxylic acid to direct allylation to the nitrogen .

- Employ transition-metal catalysts (e.g., Pd(PPh₃)₄) for C–N coupling, which favors allylation at the less sterically hindered position .

- Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density and steric maps . Validate predictions with NOESY NMR to confirm spatial arrangements .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may stem from variations in compound purity, assay conditions, or cell lines. To reconcile

- Reproduce experiments using standardized protocols (e.g., ATCC cell lines, controlled CO₂ levels) .

- Perform meta-analyses of published IC₅₀ values, adjusting for variables like serum concentration or incubation time .

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly, avoiding cell-based assay artifacts .

Q. How can the stereochemical stability of this compound be assessed under physiological conditions?

- Methodological Answer : Chiral stability studies involve incubating the compound in buffer (pH 7.4, 37°C) and analyzing enantiomeric excess (ee) over time via chiral HPLC or capillary electrophoresis . For accelerated degradation studies, expose the compound to oxidative (H₂O₂) or hydrolytic (acid/base) conditions and monitor racemization by polarimetry. Molecular dynamics simulations (Amber or GROMACS) predict conformational flexibility and identify labile stereocenters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.